

"analytical techniques for C₁₆H₁₂N₃O identification"

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Compound of Interest

Compound Name: C₁₆H₁₂N₃O

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Executive Summary

The molecular formula **C₁₆H₁₂N₃O** represents a distinct class of nitrogen-heterocyclic small molecules often investigated in drug discovery as Translocator Protein (TSPO) ligands, Kinase inhibitors, or IL-33 modulators.[1] The primary structural candidate associated with this formula is 2-amino-N-(3-iodophenyl)quinoline-4-carboxamide, a scaffold critical for neuroinflammation imaging and immunomodulation studies.[1]

This Application Note provides a rigorous, multi-modal analytical workflow for the identification, structural elucidation, and purity assessment of **C₁₆H₁₂N₃O**. It addresses the specific challenge of distinguishing regioisomers (e.g., 2-iodo vs. 3-iodo substitution) and validating the quinoline-carboxamide core.[1]

Part 1: Analytical Strategy & Rationale

To ensure scientific integrity, we employ a "Triangulation Strategy" combining mass accuracy, connectivity mapping, and chromatographic resolution.[1]

- High-Resolution Mass Spectrometry (HRMS):

- Rationale: Confirms the elemental composition (**C16H12IN3O**) and isotopic pattern.[1][2]
The presence of Iodine provides a unique mass defect and isotopic spacing (monoisotopic 126.9045 Da) that is diagnostic.[1]
- Nuclear Magnetic Resonance (NMR - 1H, 13C, 2D):
 - Rationale: HRMS cannot distinguish regioisomers (e.g., ortho- vs meta-iodophenyl).[1]
NMR is required to map the scalar couplings of the quinoline ring and the substitution pattern of the phenyl ring.[1]
- UHPLC-PDA-MS:
 - Rationale: Quantifies purity and separates synthetic impurities (e.g., unreacted iodoaniline or quinoline precursors).

Part 2: Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (Q-TOF)

Objective: Confirm elemental formula and analyze fragmentation for structural fingerprinting.[1][2]

Instrument Parameters:

- System: Quadrupole Time-of-Flight (Q-TOF) MS.[1]
- Ionization: Electrospray Ionization (ESI), Positive Mode (+).[1]
- Capillary Voltage: 3.5 kV.[1]
- Fragmentor: 135 V.
- Gas Temp: 325°C.

Workflow:

- Dissolve 0.1 mg of sample in 1 mL MeOH (LC-MS grade).
- Direct infusion or flow injection at 0.2 mL/min.[1]

- Acquire data in Full Scan mode (m/z 100–1000).[1]
- Perform MS/MS on the precursor ion [M+H]⁺ (approx.[1] m/z 389.0025).[1][3][4]

Data Interpretation (Self-Validating Check):

- Precursor: [M+H]⁺ observed at m/z ~389.0025.[1]
- Isotope Pattern: No M+2 peak significant (unlike Br or Cl), confirming Iodine.[1]
- Diagnostic Fragment: Loss of Iodine radical (I[1]•, -127 Da) or HI (-128 Da) is characteristic of aryl iodides.[1]
 - Fragment A:m/z ~262 (Loss of Iodine).[1]
 - Fragment B:m/z ~144 (Quinoline-carboxamide core cleavage).[1]

Protocol B: Structural Elucidation via NMR

Objective: Distinguish the 3-iodophenyl isomer from 2-iodo or 4-iodo analogs.

Sample Preparation:

- Dissolve 5–10 mg of **C₁₆H₁₂IN₃O** in 600 μL DMSO-d₆. (Chloroform-d may cause solubility issues with the amide/amino groups).[1]

Acquisition Parameters:

- Frequency: 400 MHz or higher.
- Experiments: 1H (64 scans), 13C (1024 scans), COSY, HSQC.

Critical Spectral Features (Reference for 2-amino-N-(3-iodophenyl)quinoline-4-carboxamide):

Moiety	Proton Type	Approx. ^{[1][5]} [6][7][8] Shift (δ ppm)	Multiplicity	Diagnostic Logic
Amide	-CONH-	10.5 – 11.0	Singlet (Broad)	Confirms amide linkage; disappears with D2O shake. ^[1]
Quinoline	H-3 (Aromatic)	7.1 – 7.3	Singlet	Characteristic of 2,4-disubstituted quinoline. ^[1]
Quinoline	H-5,6,7,8	7.4 – 8.2	Multiplets	Fused benzene ring protons. ^[1]
Amino	-NH ₂	6.5 – 7.0	Broad Singlet	2-position amine; exchangeable. ^[1]
Phenyl	H-2' (Iodo-ring)	8.1 – 8.3	Triplet/Singlet	Key Discriminator: Isolated proton between Amide and Iodine (meta). ^[1]
Phenyl	H-4', H-6'	7.5 – 7.9	Doublets	Protons adjacent to Iodine or Amide. ^[1]
Phenyl	H-5'	7.1 – 7.2	Triplet	The meta position relative to both substituents. ^[1]

Note: If the Iodine is in the para position (4-iodo), the Phenyl region will show a symmetric AA'BB' doublet system.^[1] If meta (3-iodo), it shows the complex 1:1:1:1 pattern described above.^[1]

Protocol C: Purity Analysis via UHPLC

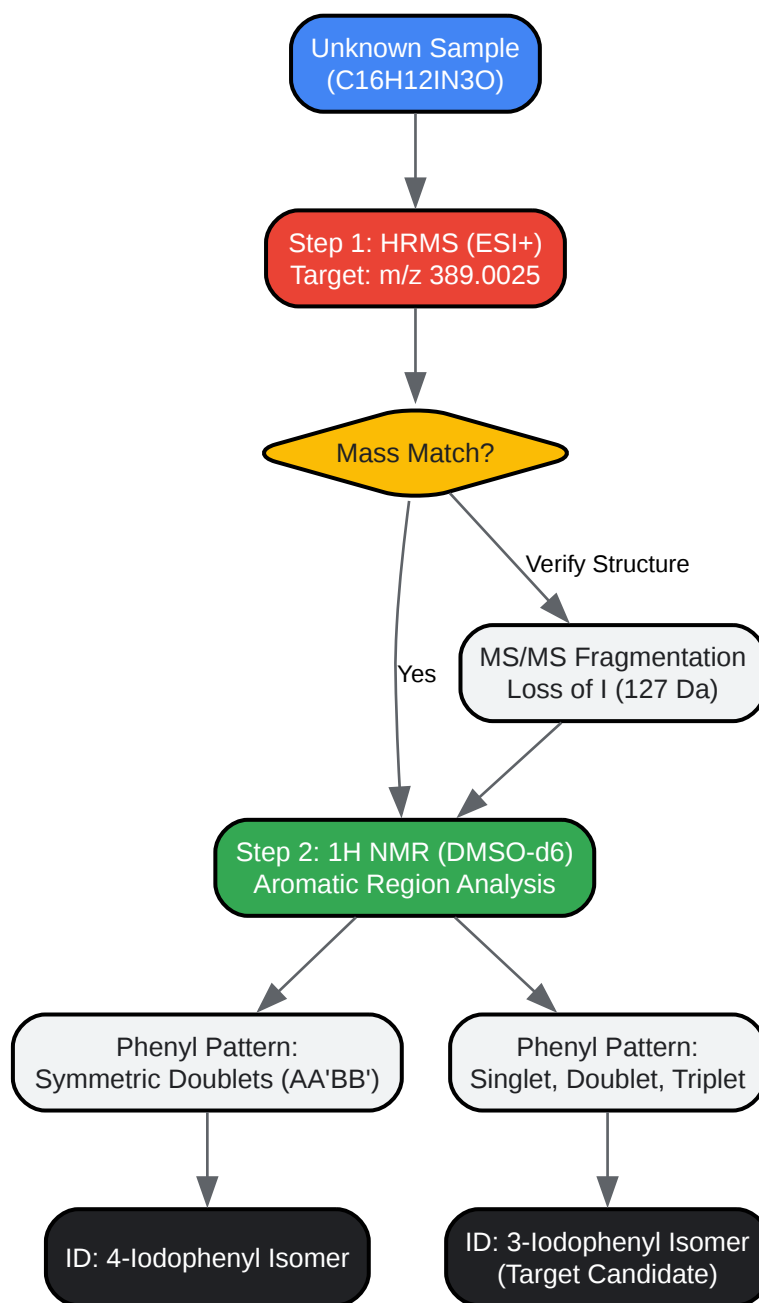
Objective: Quantify purity >98% for biological assays.

Methodology:

- Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 μ m).[1]
- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 0.4 mL/min.[1]
- Detection: PDA at 254 nm (aromatic) and 280 nm.[1]

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision tree for identifying the specific isomer of **C₁₆H₁₂N₃O**.



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Figure 1: Analytical decision matrix for distinguishing regioisomers of $C_{16}H_{12}IN_3O$ using MS and NMR coupling patterns.

Part 4: Structural Pathway & Synthesis Context

Understanding the synthesis helps anticipate impurities.[1] The target is typically synthesized via the reaction of 2-aminoquinoline-4-carboxylic acid with 3-iodoaniline.[1]

- [3. PubChemLite - PJLFPHVHIYHMOS-UHFFFAOYSA-N - Explore \[pubchemlite.lcsb.uni.lu\]](#)
- [4. pubs.acs.org \[pubs.acs.org\]](#)
- [5. 3-Methoxyflavone | C16H12O3 | CID 146013 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. 7-Methoxyflavone | C16H12O3 | CID 466268 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [7. Macrosporin | C16H12O5 | CID 159926 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [8. arkat-usa.org \[arkat-usa.org\]](#)
- [9. 2-amino-N-\(3-iodophenyl\)quinoline-4-carboxamide | C16H12IN3O | CID 62154407 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. ["analytical techniques for C16H12IN3O identification"]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3477320/docs#analytical-techniques-for-c16h12in3o-identification\]](https://www.benchchem.com/product/b3477320/docs#analytical-techniques-for-c16h12in3o-identification)

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